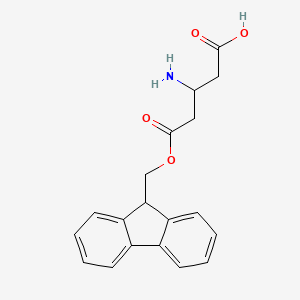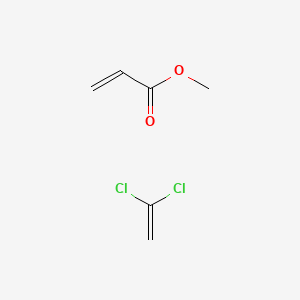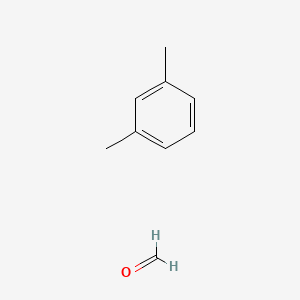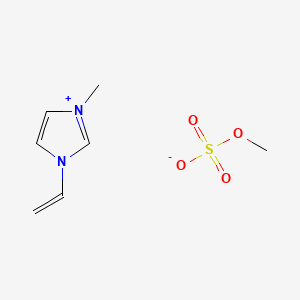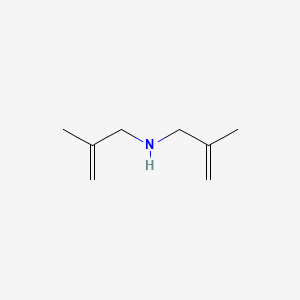
Bis(2-methylallyl)amine
Overview
Description
Bis(2-methylallyl)amine is an organic compound with the chemical formula C5H11N. It is a secondary amine, characterized by the presence of two methyl groups attached to the nitrogen atom. This compound is a colorless, flammable liquid with a strong ammonia-like odor. This compound is used in various industrial applications due to its reactivity and ability to form stable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methylallyl)amine can be synthesized through several methods. One common method involves the reaction of methanol and ammonia at elevated temperatures and high pressure. The reaction proceeds as follows: [ 2 \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow (\text{CH}_3)_2\text{NH} + 2 \text{H}_2\text{O} ] This method requires a catalyst to facilitate the reaction and typically operates at temperatures around 300°C and pressures of 10-20 MPa .
Industrial Production Methods: In industrial settings, dimethallylamine is produced using continuous flow reactors to maintain the necessary reaction conditions. The process involves the catalytic reaction of methanol and ammonia, followed by purification steps to remove water and other by-products. The final product is then distilled to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylallyl)amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethylamine oxide using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Dimethylamine oxide.
Reduction: Primary amines.
Substitution: N-alkylated amines.
Scientific Research Applications
Bis(2-methylallyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and surfactants.
Mechanism of Action
The mechanism of action of dimethallylamine involves its ability to act as a nucleophile due to the presence of a lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, forming stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Bis(2-methylallyl)amine can be compared with other similar compounds such as:
Dimethylamine: Similar in structure but differs in reactivity and applications.
Methylhexanamine: Known for its stimulant properties, used in dietary supplements.
Diethylamine: Another secondary amine with different industrial applications.
Uniqueness: this compound is unique due to its specific reactivity and ability to form stable compounds, making it valuable in various industrial and research applications .
Properties
IUPAC Name |
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCWGVLBCJEQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283635 | |
| Record name | Dimethallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35000-15-8 | |
| Record name | 35000-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 35000-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethallylamine contribute to the formation of polymers, and what is the significance of the resulting polymer structure?
A1: Dimethallylamine acts as a monomer in polymerization reactions. In the study by [], it reacts with alkylsulfonyl chlorides to form N,N-dimethallylalkane-sulfonamides. These sulfonamide derivatives then undergo radical polymerization. Importantly, the researchers found that the polymerization process doesn't just string the monomers together in a linear fashion. Instead, the evidence points towards cyclopolymerization []. This means that the dimethallylamine units facilitate the formation of ring-like structures within the polymer backbone. Specifically, the data suggests six-membered rings, similar to those found in piperidine derivatives [].
Q2: What spectroscopic techniques were used to characterize the polymers derived from dimethallylamine, and what information did they provide about the polymer structure?
A2: The researchers utilized spectroscopic comparisons with model piperidine derivatives to elucidate the structure of the polymers []. While the specific spectroscopic methods employed (e.g., NMR, IR) weren't explicitly mentioned in the abstract, these techniques are commonly used to analyze polymers. By comparing the spectra of the synthesized polymers with those of known piperidine compounds, the researchers were able to infer the presence of similar six-membered ring structures within the polymer backbone, supporting the cyclopolymerization mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



